molecular formula C16H22N2O3S2 B1225399 N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester

N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester

Cat. No. B1225399
M. Wt: 354.5 g/mol
InChI Key: OBDCJJZZJUNMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester is an aromatic ether.

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • Research on compounds similar to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester has focused on the formation of various chemical structures and their potential applications. For instance, Abdulmalic et al. (2013) explored the reaction of methyl amine with diethyl ester, resulting in the creation of multiple compounds, demonstrating the complexity and potential of such reactions in synthesizing new chemicals (Abdulmalic et al., 2013).

Pharmacological Research

  • The pharmacological potential of carbamic esters, which are structurally related to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester, has been examined. Aeschlimann and Reinert (1931) studied a series of carbamic esters for their physiological effects, suggesting their potential in pharmacological applications (Aeschlimann & Reinert, 1931).

Biological Activity and Sensing Applications

  • Compounds structurally related to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester have been investigated for biological activities and sensing applications. For example, Meng et al. (2018) synthesized a fluorescence chemosensor based on a similar structure, showing its utility in detecting ions like Cu2+ in biological systems (Meng et al., 2018).

Biodegradation Studies

  • Owen et al. (1996) conducted research on the biodegradation of low-molecular-weight compounds including N-tolylcarbamate, which shares similarities with the compound . This study provides insights into the environmental and ecological impacts of such chemicals (Owen et al., 1996).

properties

Product Name

N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester

Molecular Formula

C16H22N2O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

(4-methylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate

InChI

InChI=1S/C16H22N2O3S2/c1-4-18(5-2)16(22)23-11-10-14(19)17-15(20)21-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,20)

InChI Key

OBDCJJZZJUNMCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester

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